molecular formula C30H35NO3 B10842792 3-[9-(Benzylmethylamino)nonyloxy]xanthen-9-one

3-[9-(Benzylmethylamino)nonyloxy]xanthen-9-one

Cat. No.: B10842792
M. Wt: 457.6 g/mol
InChI Key: QDYNPKJXQNLYFL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[9-(benzylmethylamino)nonyloxy]xanthen-9-one typically involves multiple steps, starting with the formation of the xanthone core. One common method is the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . The benzylmethylamino group is introduced through nucleophilic substitution reactions, while the nonyloxy chain is added via etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using catalysts such as zinc chloride or phosphoryl chloride to enhance the efficiency of the xanthone synthesis . Microwave heating can also be employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

3-[9-(benzylmethylamino)nonyloxy]xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the xanthone core to dihydroxanthones.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzylmethylamino and nonyloxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alkoxides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted xanthones .

Scientific Research Applications

3-[9-(benzylmethylamino)nonyloxy]xanthen-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[9-(benzylmethylamino)nonyloxy]xanthen-9-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing neurotransmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[9-(benzylmethylamino)nonyloxy]xanthen-9-one stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the benzylmethylamino group and the nonyloxy chain enhances its potential as a cholinesterase inhibitor and its overall pharmacological profile .

Properties

Molecular Formula

C30H35NO3

Molecular Weight

457.6 g/mol

IUPAC Name

3-[9-[benzyl(methyl)amino]nonoxy]xanthen-9-one

InChI

InChI=1S/C30H35NO3/c1-31(23-24-14-8-7-9-15-24)20-12-5-3-2-4-6-13-21-33-25-18-19-27-29(22-25)34-28-17-11-10-16-26(28)30(27)32/h7-11,14-19,22H,2-6,12-13,20-21,23H2,1H3

InChI Key

QDYNPKJXQNLYFL-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCCCCCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4

Origin of Product

United States

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